molecular formula C10H10O4 B107440 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 66410-67-1

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No. B107440
CAS RN: 66410-67-1
M. Wt: 194.18 g/mol
InChI Key: XUXFXVMZIJMUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound that belongs to the class of benzodioxepines. This class of compounds is known for its diverse biological activities, including potential anti-inflammatory, analgesic, and antifungal properties. The structure of benzodioxepines typically includes a seven-membered heterocyclic ring containing two oxygen atoms and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of benzodioxepine derivatives can be achieved through various synthetic routes. For instance, the synthesis of related compounds has been reported using Stille coupling followed by Mitsunobu cyclization . Another approach involves the condensation of benzene-1,2-diol with ethyl bromoacetate, followed by Dieckmann cyclization . These methods highlight the versatility in the synthetic strategies that can be employed to obtain benzodioxepine derivatives.

Molecular Structure Analysis

The molecular structure of benzodioxepine derivatives has been studied using X-ray diffraction methods. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid revealed a skew (twisted half-chair) conformation with a skew twist angle of approximately 40° . This structural information is crucial for understanding the conformational preferences of the benzodioxepine ring system and its potential interactions with biological targets.

Chemical Reactions Analysis

Benzodioxepine derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular conformation. For example, the oxidative condensation of benzylamines with acetophenones has been used to synthesize pyridine derivatives . Additionally, the reduction and oxidation reactions have been employed to modify the functional groups on the benzodioxepine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxepine derivatives are influenced by their molecular structure. The presence of the benzodioxepine ring system imparts certain spectroscopic properties, which can be analyzed using techniques such as NMR and IR spectroscopy . These properties are important for the identification and characterization of benzodioxepine derivatives and for understanding their behavior in different environments.

Scientific Research Applications

Liquid-Liquid Extraction for Carboxylic Acids

The growing interest in producing organic acids through fermentative routes, as precursors for bio-based plastics, has renewed scientific attention on the removal of carboxylic acids from aqueous streams. Liquid-liquid extraction (LLX) is a primary technology for recovering these acids from diluted aqueous solutions. Recent advancements include novel solvents like ionic liquids and improvements in traditional solvent systems comprising amines and organophosphorous extractants. This shift is driven by the need for more economically viable processes at lower acid concentrations, prompting discussions around solvent properties and regeneration strategies to enhance efficiency without further diluting already diluted streams (Sprakel & Schuur, 2019).

Biologically Active Compounds of Plants

Natural carboxylic acids, derived from plants, showcase a range of biological activities. A review comparing structural differences among selected carboxylic acids (e.g., benzoic acid, cinnamic acid) revealed their impact on antioxidant, antimicrobial, and cytotoxic activities. The study highlighted rosmarinic acid for its superior antioxidant properties and noted that the antimicrobial effectiveness varies based on microbial strain and experimental conditions. This underlines the potential of carboxylic acids as biologically active molecules in pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Advanced Oxidation Processes for Acetaminophen Degradation

Advanced oxidation processes (AOPs) are employed to address water scarcity and the accumulation of recalcitrant compounds in the environment. The treatment of acetaminophen in aqueous mediums through AOPs generates various by-products. A comprehensive review of these by-products, their biotoxicity, and degradation pathways offers insights into the effectiveness and environmental impact of these treatments. This research contributes to the development of more efficient AOP systems for pharmaceutical waste management (Qutob et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, as biorenewable chemicals, pose inhibition risks to microbes used in their fermentative production, affecting yield and titer. This review examines the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. Strategies to enhance microbial robustness against such inhibitors are discussed, with focus on cell membrane modifications and metabolic engineering approaches. Understanding these mechanisms can aid in developing more resilient biocatalysts for industrial applications (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXFXVMZIJMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216635
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

CAS RN

66410-67-1
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66410-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.